BenchChemオンラインストアへようこそ!

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

Medicinal Chemistry Computational Chemistry Physicochemical Profiling

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile (CAS 1956340-63-8, MF C₉H₄F₃N₃, MW 211.14 g/mol) is a heterobicyclic scaffold comprising a fused imidazo[1,2-a]pyridine core bearing an electron-withdrawing trifluoromethyl (–CF₃) substituent at the pyridine 5-position and a nitrile (–C≡N) group at the imidazole 2-position. This substitution pattern distinguishes it from the more widely catalogued 7-CF₃ and 8-CF₃ regioisomers.

Molecular Formula C9H4F3N3
Molecular Weight 211.14 g/mol
Cat. No. B11894645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile
Molecular FormulaC9H4F3N3
Molecular Weight211.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)C(F)(F)F)C#N
InChIInChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-3-8-14-6(4-13)5-15(7)8/h1-3,5H
InChIKeyTYJNIFIOUUHHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile (CAS 1956340-63-8): Procurement-Ready Overview of a Regiospecifically Functionalized Imidazopyridine Building Block


5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile (CAS 1956340-63-8, MF C₉H₄F₃N₃, MW 211.14 g/mol) is a heterobicyclic scaffold comprising a fused imidazo[1,2-a]pyridine core bearing an electron-withdrawing trifluoromethyl (–CF₃) substituent at the pyridine 5-position and a nitrile (–C≡N) group at the imidazole 2-position . This substitution pattern distinguishes it from the more widely catalogued 7-CF₃ and 8-CF₃ regioisomers . Imidazo[1,2-a]pyridine derivatives, including 2-carbonitrile congeners, have been advanced as ATP-competitive kinase inhibitors targeting the hinge region of tropomyosin receptor kinases (TrkA), RET, PI3K, and CSF1R, with the nitrile serving as a hydrogen-bond acceptor [1][2]. The compound is commercially available from multiple suppliers at ≥97% purity, positioning it as an immediately accessible fragment for fragment-based drug discovery (FBDD), parallel library synthesis, and structure–activity relationship (SAR) exploration .

Why Regioisomeric or Non-Fluorinated Imidazo[1,2-a]pyridine-2-carbonitriles Cannot Substitute for the 5-CF₃ Congener in Targeted Procurement


Imidazo[1,2-a]pyridine-2-carbonitrile derivatives bearing a trifluoromethyl group at different ring positions are not interchangeable. The 5-position places the –CF₃ group directly adjacent to the imidazole N1 nitrogen, exerting a distinct electron-withdrawing and steric influence on the bicyclic π-system compared to the more distal 7- or 8-CF₃ isomers . Consequent differences in molecular electrostatic potential, predicted pKa, and lipophilicity (cLogP) alter hinge-binding geometry, metabolic stability, and solubility [1][2]. The parent imidazo[1,2-a]pyridine-2-carbonitrile (CAS 38922-79-1) lacks the metabolic-shielding –CF₃ group entirely, rendering it susceptible to rapid oxidative metabolism at the pyridine ring — a liability the 5-CF₃ substitution is designed to mitigate [3]. Substituting without resolving regioisomeric identity risks confounding SAR interpretation, wasting synthetic resources, and invalidating cross-project comparisons.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile Versus Closest Analogs


Regioisomeric Electronic Differentiation: 5-CF₃ vs. 7-CF₃ Imidazo[1,2-a]pyridine-2-carbonitrile — Predicted pKa and Density Comparison

The 5-CF₃ substituent is positioned ortho to the imidazole N1, producing a stronger electron-withdrawing inductive effect on the heterocyclic core compared to the 7-CF₃ isomer, where the –CF₃ group is para to the bridgehead nitrogen [1]. This is reflected in predicted physicochemical properties: the 7-CF₃ isomer has a predicted density of 1.43±0.1 g/cm³ and a predicted pKa of -1.17±0.50, indicative of a weakly basic imidazole nitrogen . Although experimental data for the 5-CF₃ isomer are not publicly available, DFT calculations on analogous imidazo[1,2-a]pyridine scaffolds demonstrate that 5-substitution shifts the HOMO–LUMO gap by 0.08–0.15 eV relative to 7-substitution, altering charge-transfer characteristics [2]. The 5-CF₃ isomer is thus predicted to exhibit a lower pKa (more acidic conjugate acid) and higher crystal density than the 7-CF₃ analog, directly impacting salt formation, chromatographic retention, and target binding.

Medicinal Chemistry Computational Chemistry Physicochemical Profiling

Nitrile Positional Differentiation: 2-Carbonitrile vs. 3-Carbonitrile in 5-Trifluoromethyl Imidazo[1,2-a]pyridines — Impact on Kinase Hinge-Binding Geometry

The nitrile at the imidazole 2-position is geometrically positioned to act as a hydrogen-bond acceptor engaging the kinase hinge region (e.g., Met1160 in c-Met, hinge backbone NH in TrkA), whereas the 3-carbonitrile regioisomer (CAS 1956382-16-3) orients the nitrile away from the hinge, reducing binding complementarity [1]. In imidazo[1,2-a]pyridine-derived CSF1R inhibitors, the 2-substituted scaffold achieved 87% inhibition at 10 nM with an enzymatic IC₅₀ of 25 nM, attributed in part to the nitrile–hinge hydrogen bond [2]. The 5-CF₃-2-carbonitrile combination places the electron-withdrawing –CF₃ group in the optimal position to polarize the nitrile, strengthening the H-bond acceptor capacity relative to the non-fluorinated or 3-carbonitrile analogs. Compounds with 3-carbonitrile substitution exhibit different binding poses in molecular docking studies, frequently losing the hinge H-bond interaction and shifting to hydrophobic pocket occupancy, resulting in potency reductions of 5- to 50-fold in comparable imidazo[1,2-a]pyridine kinase inhibitor series [3].

Kinase Inhibitor Design Fragment-Based Drug Discovery Structure-Based Design

Trifluoromethyl Metabolic Shielding: 5-CF₃ Imidazo[1,2-a]pyridine-2-carbonitrile vs. Non-Fluorinated Parent Scaffold — Predicted Oxidative Metabolism Resistance

The –CF₃ group at the 5-position of the pyridine ring blocks a primary site of cytochrome P450-mediated oxidative metabolism. The non-fluorinated parent imidazo[1,2-a]pyridine-2-carbonitrile (CAS 38922-79-1, C₈H₅N₃, MW 143.15) lacks this metabolic shield and is expected to undergo rapid hydroxylation at the pyridine ring [1]. In a related imidazo[1,2-a]pyridine autotaxin inhibitor series, non-fluorinated or mono-fluorinated analogs required deuteration to achieve acceptable in vivo stability, whereas –CF₃-substituted derivatives displayed intrinsic metabolic resistance [2]. The C–F bond dissociation energy (~485 kJ/mol vs. ~413 kJ/mol for C–H) provides a thermodynamic barrier to CYP oxidation. In human liver microsome (HLM) studies of structurally related imidazo[1,2-a]pyridine-3-carboxamides, introduction of –CF₃ at metabolically labile positions reduced intrinsic clearance (CLint) by 40–70% relative to unsubstituted analogs [3]. The 5-position on the imidazo[1,2-a]pyridine scaffold is identified as a metabolic hot spot, making 5-CF₃ substitution a rational strategy for extending half-life in downstream lead optimization.

Drug Metabolism Pharmacokinetics ADME Optimization

Commercial Availability and Purity Benchmarking: 5-CF₃ vs. 7-CF₃ and 8-CF₃ Imidazo[1,2-a]pyridine-2-carbonitriles

The 5-CF₃ isomer is stocked by multiple vendors with purity specifications of 97% (Chemenu CM270963) and 98% NLT (MolCore) . The 7-CF₃ isomer (CAS 1539916-80-7) is available at similar purity (97–98%) but from fewer suppliers . The 8-CF₃ isomer (CAS 1499116-09-4) is listed by MolCore at 98% NLT . However, the 5-CF₃ isomer is explicitly catalogued under ISO-certified quality systems by MolCore, providing documented batch-to-batch consistency suitable for GLP-grade biological assays . In contrast, the 7-CF₃ isomer carries a patent-related sales restriction notice on ChemicalBook, potentially limiting procurement flexibility for certain jurisdictions . The 5-CF₃ isomer thus offers a combination of competitive purity, multi-vendor sourcing, and unrestricted commercial availability.

Chemical Procurement Quality Control Supply Chain

Optimal Research and Industrial Application Scenarios for 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile


Kinase Inhibitor Fragment Library Design: Hinge-Binder Scaffold with Built-In Metabolic Stability

The 5-CF₃-2-carbonitrile core can be deployed as a privileged hinge-binding fragment in fragment-based drug discovery (FBDD) campaigns targeting kinases (TrkA, RET, CSF1R, PI3K). The 2-nitrile engages the kinase hinge via a geometrically conserved hydrogen bond [1], while the 5-CF₃ substituent simultaneously provides metabolic shielding at a known oxidative hot spot [2]. This dual functionality reduces the number of synthetic iterations needed to progress from fragment hit to lead, offering a time and cost advantage relative to non-fluorinated or regioisomerically mismatched alternatives [3].

Parallel Library Synthesis via Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The 2-carbonitrile group is installed directly via the GBB three-component reaction using 2-amino-5-(trifluoromethyl)pyridine, an aldehyde, and an isocyanide bearing a nitrile precursor or via post-condensation cyanation [1]. The 5-CF₃ substituent is compatible with transition-metal-free trifluoromethylation conditions (TMSCF₃/PhI(OAc)₂), enabling late-stage diversification of the imidazo[1,2-a]pyridine core without protecting group interference [2]. This synthetic accessibility makes the compound an attractive starting point for generating diverse kinase-focused libraries with systematic variation at the 3-position while retaining the pharmacophoric 2-CN/5-CF₃ template [3].

Metabolic Stability Benchmarking in Lead Optimization: Pre-Installed CF₃ as a Clearance-Reducing Motif

In lead optimization programs where imidazo[1,2-a]pyridine scaffolds show promising potency but poor microsomal stability, the 5-CF₃-2-carbonitrile building block provides a pre-optimized core that can serve as an internal benchmark. By comparing human liver microsome (HLM) intrinsic clearance of analogs derived from this building block against those derived from the non-fluorinated parent (CAS 38922-79-1), medicinal chemistry teams can quantify the metabolic stability contribution of the 5-CF₃ group — estimated at 40–70% CLint reduction based on class-level data from imidazo[1,2-a]pyridine-3-carboxamide series [1]. This data directly informs the prioritization of synthetic targets and reduces costly in vivo PK failures [2].

Regioisomeric Selectivity Studies for Kinase Panel Profiling

The 5-CF₃ isomer serves as a critical regioisomeric probe in kinase selectivity panels. Because the 5-CF₃ group exerts a stronger inductive effect on the imidazole N1 than the 7- or 8-CF₃ isomers, differential kinase inhibition profiles are expected [1]. Systematic screening of the 5-CF₃, 7-CF₃, and 8-CF₃ regioisomers against a panel of 50–100 kinases can identify selectivity switches driven by subtle changes in hinge-region electrostatics, providing intellectual property (IP) differentiation and guiding the selection of the optimal regioisomer for a given kinase target [2].

Quote Request

Request a Quote for 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.